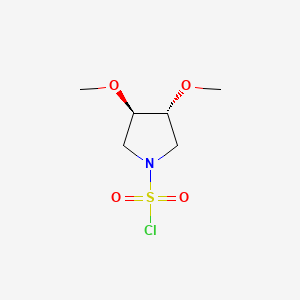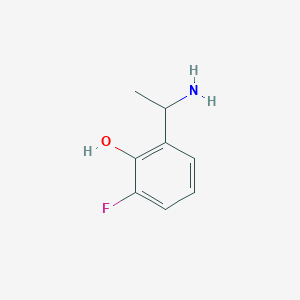![molecular formula C9H10N2OS B13615756 6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
6-(Methoxymethyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:
Starting Material: The synthesis begins with commercially available benzo[d]thiazol-2-ol.
Methoxymethylation: The 6-position of the benzo[d]thiazol-2-ol is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Imine: The final step involves the formation of the imine functionality at the 2-position. This can be achieved by reacting the intermediate with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antidepressant and anticonvulsant properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antidepressant Activity: It increases the concentrations of serotonin and norepinephrine in the brain.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound without the methoxymethyl and imine groups.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A derivative with a chloro and nitrobenzyl group.
Uniqueness
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of both the methoxymethyl group and the imine functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H10N2OS |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
6-(methoxymethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChIキー |
LZYWPFYQBCYRCZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C=C1)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)




![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
